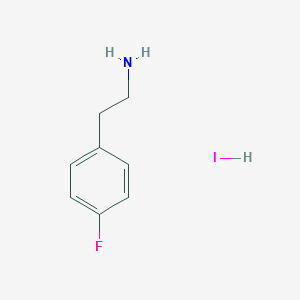

2-(4-Fluorophenyl)ethylamine Hydroiodide

Description

The exact mass of the compound 2-(4-Fluorophenyl)ethylamine Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Fluorophenyl)ethylamine Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethylamine Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLSFNWSBZSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1413269-55-2 | |

| Record name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathways for 2-(4-Fluorophenyl)ethylamine Hydroiodide

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-Fluorophenyl)ethylamine Hydroiodide, a key intermediate in pharmaceutical and materials science research. We delve into the mechanistic underpinnings and practical execution of three primary routes for synthesizing the free base precursor, 2-(4-Fluorophenyl)ethylamine: Reductive Amination, Nitrile Reduction, and the Gabriel Synthesis. The guide offers a comparative analysis of these methodologies, evaluating them on scalability, yield, and safety. Furthermore, it details the final, straightforward conversion of the amine to its hydroiodide salt. Each section includes step-by-step protocols, data tables, and explanatory diagrams to provide researchers, scientists, and drug development professionals with a robust and actionable resource for their synthetic endeavors.

Introduction: Significance and Synthetic Strategy

2-(4-Fluorophenyl)ethylamine and its salts are versatile building blocks in organic synthesis. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety a valuable component in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][2][3] The hydrochloride and hydroiodide salts are frequently used to improve the compound's stability and solubility in polar solvents.[4][5] Specifically, 2-(4-Fluorophenyl)ethylamine Hydroiodide has gained prominence as a precursor in the synthesis of advanced materials like perovskites for solar cells.[4]

The synthesis of the target compound can be logically bifurcated into two core stages:

-

Formation of the 2-(4-Fluorophenyl)ethylamine free base: This is the most complex stage, with several viable synthetic routes starting from different commercially available precursors.

-

Conversion to the Hydroiodide Salt: A standard acid-base reaction to afford the final product.

This guide will focus on the most prevalent and field-proven methods for the first stage, followed by the protocol for the second.

Synthesis of the Precursor: 2-(4-Fluorophenyl)ethylamine

The selection of a synthetic pathway for the free base is a critical decision dictated by factors such as precursor availability, required scale, laboratory equipment, and safety considerations. We will explore three robust and distinct approaches.

Pathway A: Reductive Amination of 4-Fluorophenylacetone

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[6][7] It proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. This one-pot approach is often favored for its efficiency.[6] The reaction starts with the condensation of 4-fluorophenylacetone with an ammonia source, followed by reduction.

Causality and Mechanistic Insight

The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal intermediate to the imine, but not so acidic as to protonate the ammonia source, rendering it non-nucleophilic. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion.[8][9] This selectivity is key to the success of the one-pot reaction.

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-fluorophenylacetone (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~2. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 4M sodium hydroxide (NaOH) to pH >12. Extract the product with dichloromethane (DCM) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)ethylamine as an oil. Further purification can be achieved by vacuum distillation.

| Parameter | Value | Notes |

| Starting Material | 4-Fluorophenylacetone[10] | Commercially available. |

| Reagents | Ammonium Acetate, NaBH₃CN | NaBH(OAc)₃ is a viable, less toxic alternative.[8] |

| Solvent | Methanol | Dichloroethane (DCE) can be used with NaBH(OAc)₃. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reduction. |

| Typical Yield | 60-80% | Highly dependent on reaction conditions and purification. |

Pathway B: Reduction of 4-Fluorobenzyl Cyanide

The reduction of a nitrile group is a fundamental transformation in organic chemistry that provides a direct route to primary amines.[11] This pathway utilizes the readily available 4-fluorobenzyl cyanide as the starting material.

Causality and Mechanistic Insight

This synthesis is conceptually simpler than reductive amination, involving a single reductive transformation. Powerful reducing agents are required to break the robust carbon-nitrogen triple bond. Lithium aluminum hydride (LiAlH₄) is highly effective, delivering hydride ions to the nitrile carbon.[11] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An alternative, safer method is catalytic hydrogenation, using hydrogen gas and a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.[11] This method is often preferred in industrial settings due to improved safety and scalability.

Caption: Workflow for Nitrile Reduction.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of 4-fluorobenzyl cyanide (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture, washing the solid precipitate thoroughly with the solvent.

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

| Parameter | Value | Notes |

| Starting Material | 4-Fluorobenzyl Cyanide | Commercially available. |

| Reagents | Lithium Aluminum Hydride (LiAlH₄) | Extremely reactive with water; handle with care. |

| Solvent | Anhydrous Diethyl Ether or THF | Must be completely dry to prevent quenching of LiAlH₄. |

| Temperature | 0 °C to Reflux | Controlled addition followed by heating to drive reaction. |

| Typical Yield | 75-90% | Generally provides high yields. |

Pathway C: The Gabriel Synthesis

Named after Siegmund Gabriel, this classic method is a reliable way to synthesize primary amines while avoiding the over-alkylation common with direct alkylation of ammonia.[12][13] The synthesis uses potassium phthalimide as an ammonia surrogate.

Causality and Mechanistic Insight

The process involves two key steps. First, the phthalimide anion, a bulky and non-basic nucleophile, displaces a halide from a primary alkyl halide (in this case, 2-(4-fluorophenyl)ethyl bromide) via an Sₙ2 reaction.[13] The steric hindrance of the phthalimide group prevents further alkylation. The second step involves cleaving the N-alkylphthalimide to release the desired primary amine. While acidic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine in a refluxing alcohol, is milder and more common.[14]

Caption: Workflow for the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: Suspend potassium phthalimide (1.1 eq) and 2-(4-fluorophenyl)ethyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF). Heat the mixture to 80-90 °C and stir for 4-8 hours.

-

Isolation of Intermediate: Cool the reaction mixture and pour it into ice-water. The solid N-(2-(4-fluorophenyl)ethyl)phthalimide will precipitate. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the dried N-alkylphthalimide intermediate in ethanol (EtOH). Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl. Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to basify, then extract the free amine with diethyl ether. Dry the organic layers, filter, and concentrate to yield the product.

| Parameter | Value | Notes |

| Starting Material | 2-(4-Fluorophenyl)ethyl Bromide | Can be synthesized from the corresponding alcohol. |

| Reagents | Potassium Phthalimide, Hydrazine | Hydrazine is toxic and corrosive; handle with care. |

| Solvent | DMF, Ethanol | DMF is a good polar aprotic solvent for the Sₙ2 step.[14] |

| Temperature | 80-90 °C, then Reflux | Requires heating for both steps. |

| Typical Yield | 70-85% | A reliable and high-yielding method. |

Final Step: Conversion to the Hydroiodide Salt

The conversion of the free base amine to its hydroiodide salt is a straightforward acid-base neutralization reaction.[4] This process is often performed to create a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.

Causality and Mechanistic Insight

The lone pair of electrons on the amine's nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from the strong hydroiodic acid (HI). This forms the 2-(4-fluorophenyl)ethylammonium cation and the iodide anion, which crystallize out of a suitable solvent as an ionic salt.

Caption: Workflow for Hydroiodide Salt Formation.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 2-(4-fluorophenyl)ethylamine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add hydroiodic acid (57% in water, 1.05 eq) dropwise with vigorous stirring.

-

Crystallization: A precipitate will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials. Dry the product under vacuum to yield 2-(4-fluorophenyl)ethylamine hydroiodide as a crystalline solid.[4]

| Parameter | Value | Notes |

| Starting Material | 2-(4-Fluorophenyl)ethylamine | Must be of high purity for best results. |

| Reagents | Hydroiodic Acid | Corrosive; handle in a fume hood with appropriate PPE. |

| Solvent | Isopropanol, Diethyl Ether | Choice of solvent affects crystal formation and purity. |

| Temperature | 0 °C | Cooling promotes crystallization and maximizes yield. |

| Typical Yield | >95% | This step is typically very high-yielding. |

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Best Suited For |

| Reductive Amination | One-pot procedure, efficient, uses common reagents. | Requires careful control of pH and reducing agent; potential for side reactions. | Rapid, moderate-scale synthesis where efficiency is prioritized. |

| Nitrile Reduction | High yields, straightforward transformation. | LiAlH₄ is hazardous; catalytic hydrogenation requires specialized pressure equipment. | Large-scale synthesis (especially via hydrogenation) and when high yields are critical. |

| Gabriel Synthesis | Exclusively produces primary amines, avoids polyalkylation, reliable.[13] | Multi-step process, requires a halogenated precursor, hydrazine is toxic. | Laboratory-scale synthesis where product purity is paramount and over-alkylation must be avoided. |

References

-

Gabriel Synthesis. (n.d.). Cambridge University Press. [Link]

-

MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

J&K Scientific. 2-(4-Fluorophenyl)ethylamine | 1583-88-6. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Wikipedia. Reductive amination. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2018). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

Semantic Scholar. Studies on the Leuckart Reaction. [Link]

-

Chemistry Steps. The Gabriel Synthesis. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Quick Company. (n.d.). Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl). [Link]

-

Chemguide. Reduction of nitriles. [Link]

-

Supporting Information. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines using Diisopropylaminoborane. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]/reductionsnitriles.shtm)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Buy 2-(4-Fluorophenyl)ethylamine Hydroiodide | 1413269-55-2 [smolecule.com]

- 5. CAS 1413269-55-2: 2-(4-Fluorophenyl)ethylamine Hydroiodide [cymitquimica.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. biosynth.com [biosynth.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. Chemicals [chemicals.thermofisher.cn]

Mechanism of action of 2-(4-Fluorophenyl)ethylamine Hydroiodide

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)ethylamine Hydroiodide: A TAAR1-Centric Perspective

Introduction

2-(4-Fluorophenyl)ethylamine is a synthetic derivative of 2-phenylethylamine (PEA), an endogenous trace amine found in the mammalian nervous system. As a research chemical, it serves as a critical structural backbone and intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1][2][3] The hydroiodide salt form enhances the compound's stability and solubility in polar solvents, making it suitable for experimental use.[4][5]

The biological activity of 2-(4-Fluorophenyl)ethylamine and its analogs is primarily mediated through their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[6] The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry technique intended to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity, often enhancing biological activity.[1][5] This guide provides a detailed examination of the mechanism of action of 2-(4-Fluorophenyl)ethylamine Hydroiodide, focusing on its role as a TAAR1 agonist, the subsequent intracellular signaling cascades, and its neuromodulatory effects on monoaminergic systems.

The Primary Molecular Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric drug development.[7][8] Unlike classical monoamine receptors that are typically located on the cell surface, TAAR1 is predominantly found in the intracellular milieu of presynaptic terminals in monoamine neurons.[6][9] It is also expressed in key brain regions associated with mood, reward, and cognition, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[10][11]

TAAR1 is activated by a range of endogenous ligands, including trace amines such as β-phenylethylamine (PEA), p-tyramine, and octopamine, as well as certain monoamine neurotransmitters like dopamine.[6][10] Its activation serves as a crucial regulatory checkpoint for monoaminergic neurotransmission, making it a compelling target for conditions characterized by dysregulated dopamine, norepinephrine, and serotonin signaling.[[“]][13]

Core Mechanism of Action: TAAR1 Agonism

As a structural analog of PEA, 2-(4-Fluorophenyl)ethylamine is hypothesized to function as a potent agonist at TAAR1. The core of its mechanism of action is the initiation of intracellular signaling cascades upon binding to and activating this receptor.

Canonical Gαs-cAMP Signaling Pathway

The most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[6] The activation sequence is as follows:

-

Agonist Binding: 2-(4-Fluorophenyl)ethylamine binds to the TAAR1 receptor.

-

G-Protein Activation: This binding event induces a conformational change in TAAR1, leading to the activation of the associated Gαs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, modulating neuronal activity and gene expression.

Non-Canonical and Modulatory Pathways

Beyond the canonical Gαs pathway, TAAR1 signaling is more complex, involving other effectors that contribute to its overall cellular impact.

-

Gαq Coupling: Some evidence suggests that TAAR1 can also couple to Gαq proteins, which would activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[6]

-

β-Arrestin 2 Pathway: TAAR1 activation can trigger G protein-independent signaling through β-arrestin 2.[14] This pathway can lead to the activation of other kinases, such as extracellular signal-regulated kinase (ERK1/2) and Akt, which are involved in cell survival and plasticity.[14][15]

Neuromodulatory Effects on Monoaminergic Systems

The primary physiological consequence of TAAR1 activation is the powerful modulation of dopamine, norepinephrine, and serotonin neurotransmitter systems.[6][13] This is not achieved through direct receptor antagonism but via a more nuanced regulatory mechanism within the presynaptic neuron.

Activation of TAAR1 can lead to:

-

Modulation of Transporter Function: TAAR1 activation can alter the function of monoamine transporters like the dopamine transporter (DAT). This can lead to a reduction in dopamine reuptake or even promote transporter-mediated dopamine efflux, thereby increasing synaptic dopamine levels in a controlled manner.[9]

-

Regulation of Neuronal Firing: TAAR1 agonism has been shown to inhibit the firing rate of dopamine neurons in the VTA.[13] This effect is central to its therapeutic potential in schizophrenia, where it may reduce the hyperactivity of the mesolimbic dopamine pathway without the side effects associated with direct D2 receptor blockade.[13][16]

Experimental Methodologies for Characterization

The pharmacological profile of a putative TAAR1 agonist like 2-(4-Fluorophenyl)ethylamine Hydroiodide is determined through a series of standardized in vitro and in vivo assays.

In Vitro Assay: cAMP Accumulation Assay

This functional assay is the gold standard for quantifying the ability of a compound to activate Gαs-coupled receptors like TAAR1. It measures the production of the second messenger cAMP to determine a compound's potency (EC50) and efficacy (Emax).[9][15]

Protocol Outline:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TAAR1 gene are cultured in appropriate media.[9]

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Assay Buffer Incubation: Culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Cells are treated with varying concentrations of 2-(4-Fluorophenyl)ethylamine Hydroiodide. A known agonist (like PEA or dopamine) is used as a positive control.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, typically based on competitive immunoassay technologies like HTRF or ELISA.

-

Data Analysis: A concentration-response curve is generated to calculate the EC50 and Emax values.

In Vivo Model: Psychostimulant-Induced Hyperlocomotion

This behavioral model assesses the functional impact of TAAR1 agonism on the dopamine system in a living animal.[11] TAAR1 activation is known to attenuate the locomotor effects of psychostimulants like amphetamine.[11][16]

Protocol Outline:

-

Animal Subjects: Wild-type (WT) and TAAR1 knockout (KO) mice are used for comparison to ensure the observed effects are TAAR1-dependent.[11]

-

Habituation: Animals are placed in open-field activity chambers and allowed to habituate for a period (e.g., 30-60 minutes).

-

Pre-treatment: Animals are administered either the vehicle or the test compound (2-(4-Fluorophenyl)ethylamine Hydroiodide) at various doses.

-

Psychostimulant Challenge: After a set pre-treatment time, all animals receive an injection of a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.

-

Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 1-2 hours using automated tracking systems.

-

Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion in WT mice (but not KO mice) indicates a TAAR1-mediated effect.

Quantitative Pharmacological Data

While specific high-throughput screening data for 2-(4-Fluorophenyl)ethylamine Hydroiodide is not publicly available, the pharmacological values for related phenylethylamine analogs at TAAR1 provide a crucial reference point. The fluorination is expected to modulate these values.

Table 1: Functional Potency (EC50) of Phenylethylamine Analogs at TAAR1

| Compound | Receptor Species | EC50 (nM) | Efficacy (Emax) | Reference(s) |

|---|---|---|---|---|

| β-Phenylethylamine (PEA) | Human | ~1.8-92 µM * | 100% (Reference) | [17] |

| p-Tyramine | Human | Potent Agonist | - | [6] |

| Amphetamine | Rat | Micromolar Range | - | [10] |

| 3-Iodothyronamine (T1AM) | Human | High Potency | - |[6] |

Note: The reported EC50 for PEA can vary significantly between assay systems. Emax values are often expressed relative to a reference full agonist, which in many studies is PEA itself.

Therapeutic Implications and Future Directions

The mechanism of action of TAAR1 agonists like 2-(4-Fluorophenyl)ethylamine Hydroiodide holds significant promise for treating a variety of CNS disorders.

-

Schizophrenia: By modulating (rather than blocking) dopamine activity, TAAR1 agonists may treat positive, negative, and cognitive symptoms of schizophrenia with a lower risk of extrapyramidal side effects and hyperprolactinemia compared to traditional D2 receptor antagonists.[13][16][18]

-

Mood Disorders: The influence on serotonin and norepinephrine systems suggests potential efficacy as an antidepressant and anxiolytic.[[“]]

-

Substance Use Disorder: By regulating reward pathways, TAAR1 agonists are being explored for their potential to reduce drug-seeking behavior.

References

- Wikipedia. TAAR1.

- Consensus. TAAR1 agonists and their impact on mood disorders.

- NCBI Bookshelf. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.

- Patsnap Synapse. What are Trace amine receptor agonists and how do they work?.

- PubMed. TAAR Agonists.

- PubMed Central. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.

- Wellcome Open Research. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis.

- Frontiers in Neuroscience. The Case for TAAR1 as a Modulator of Central Nervous System Function.

- Chem-Impex. 2-(4-Fluorophenyl)ethylamine.

- ResearchGate. The TRACE Amine 1 receptor knockout mouse: an animal model with relevance to schizophrenia.

- MDPI. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.

- PubMed. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data.

- King's College London Research Portal. Therapeutic potential of taar1 agonists in schizophrenia: Evidence from preclinical models and clinical studies.

- PubMed Central. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2.

- Benchchem. An In-depth Technical Guide to the Interaction of 2-Phenylethylamine with Trace Amine-Associated Receptor 1 (TAAR1).

- Smolecule. Buy 2-(4-Fluorophenyl)ethylamine Hydroiodide | 1413269-55-2.

- J&K Scientific. 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2.

- Chem-Impex. 2-(4-Fluorophenyl)ethylamine hydrochloride.

- J&K Scientific. 2-(4-Fluorophenyl)ethylamine | 1583-88-6.

- PubMed. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.

- CymitQuimica. CAS 1413269-55-2: 2-(4-Fluorophenyl)ethylamine Hydroiodide.

- Frontiers in Pharmacology. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Buy 2-(4-Fluorophenyl)ethylamine Hydroiodide | 1413269-55-2 [smolecule.com]

- 5. CAS 1413269-55-2: 2-(4-Fluorophenyl)ethylamine Hydroiodide [cymitquimica.com]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. TAAR Agonists [pubmed.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wellcomeopenresearch.org [wellcomeopenresearch.org]

CAS number and molecular structure of 2-(4-Fluorophenyl)ethylamine Hydroiodide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It provides a detailed overview of 2-(4-Fluorophenyl)ethylamine Hydroiodide, covering its fundamental chemical identity, synthesis, properties, and applications, with a focus on practical, field-proven insights.

Section 1: Core Chemical Identity

2-(4-Fluorophenyl)ethylamine Hydroiodide is an organic ammonium salt that is increasingly utilized as a versatile building block in both medicinal chemistry and materials science.[1][2] Its structure, characterized by a fluorinated phenyl group attached to an ethylamine moiety and paired with an iodide counterion, imparts unique properties that are of significant interest in contemporary research.[1][2]

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to appreciating its reactivity and applications.

Molecular Structure:

Caption: 2D structure of 2-(4-Fluorophenyl)ethylammonium Iodide.

This salt is formed from the protonation of the amine group of 2-(4-Fluorophenyl)ethylamine by hydroiodic acid.[1] The presence of the electron-withdrawing fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and receptor binding potential, making it a valuable precursor in drug design.[1][2]

Key Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| CAS Number | 1413269-55-2 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁FIN | [1][3][6] |

| Molecular Weight | 267.08 g/mol | [1][3][6] |

| IUPAC Name | 2-(4-fluorophenyl)ethan-1-amine;hydroiodide | [1] |

| Synonyms | 4-Fluorophenethylamine Hydroiodide, 2-(4-Fluorophenyl)ethylammonium Iodide, p-F-PEAI | [2][5] |

| InChI Key | NOHLSFNWSBZSBW-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1CCN)F.I | [1] |

Section 2: Synthesis and Physicochemical Properties

The reliable synthesis and thorough characterization of 2-(4-Fluorophenyl)ethylamine Hydroiodide are paramount for its effective application.

Synthesis Protocol

The primary and most straightforward synthesis route involves the direct acid-base reaction between 2-(4-Fluorophenyl)ethylamine and hydroiodic acid.[1] This method is favored for its simplicity and high yield.

Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(4-Fluorophenyl)ethylamine (the free base, CAS No: 1583-88-6) in a suitable polar solvent, such as isopropanol or ethanol.[1][7]

-

Acidification: While stirring the solution, slowly add a stoichiometric amount of hydroiodic acid (HI). This step is exothermic and should be performed under controlled temperature conditions, often in an ice bath, to ensure safety and prevent side reactions.

-

Reaction: Allow the mixture to stir for a designated period (typically 1-2 hours) at room temperature to ensure complete salt formation.[1]

-

Isolation: The hydroiodide salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. The product can be isolated by vacuum filtration.

-

Purification: The collected solid is typically washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum to yield the final product.

The rationale for this protocol lies in its efficiency and the high purity of the resulting crystalline solid, which often exceeds 98%.[4][5]

Physicochemical Characteristics

The physical and chemical properties of the compound dictate its handling, storage, and application.

| Property | Value | Notes |

| Appearance | White to yellow or brown crystalline solid/powder | [1][3][5] |

| Solubility | Soluble in polar solvents. Slightly soluble in water. | [1][8][9][10] |

| Stability | Stable under recommended storage conditions.[10] | Store in a desiccated, inert atmosphere (e.g., under Argon) at room temperature.[4] |

| Purity | Commercially available with purity typically ≥95% to >98%. | [3][4][5] |

Section 3: Applications in Research and Development

The unique structural features of 2-(4-Fluorophenyl)ethylamine Hydroiodide make it a valuable tool in diverse scientific fields.

Pharmaceutical and Medicinal Chemistry

The parent compound, 2-(4-Fluorophenyl)ethylamine, and its derivatives are significant in drug discovery. The fluorine substitution can enhance metabolic stability, improve binding affinity to target receptors, and increase bioavailability.

-

Building Block for Bioactive Molecules: It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][7] The phenethylamine scaffold is a common feature in many neuroactive compounds.

-

Precursor for Anticancer Agents: Research has demonstrated that derivatives of 2-(4-Fluorophenyl)acetamide show potential as anticancer agents, particularly against prostate and breast cancer cell lines.[11][12]

-

Neurochemistry Research: The compound is used in studies investigating neurotransmitter systems and in the design of probes for exploring cellular signaling pathways and drug-receptor interactions.[7]

Materials Science

A significant application of this compound is in the field of advanced materials, specifically in the fabrication of perovskite solar cells (PSCs).[1]

-

Perovskite Precursor: As an organic ammonium salt, it is used as a precursor in the formation of organic-inorganic hybrid perovskite layers.[5] These materials are at the forefront of next-generation photovoltaic technology due to their high power-conversion efficiencies. The specific properties of the 2-(4-Fluorophenyl)ethylammonium cation can influence the crystal growth, stability, and electronic properties of the resulting perovskite film.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 2-(4-Fluorophenyl)ethylamine Hydroiodide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to provide detailed structural information, confirming the presence of the fluorinated phenyl ring and the ethylamine chain.[1]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic vibrational modes of the functional groups present in the molecule, such as N-H stretches of the ammonium group and C-F stretches of the aromatic ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the cation, which provides further structural validation.[1]

Section 5: Safety and Handling

As a laboratory chemical, proper handling and safety precautions are mandatory.

-

Hazard Statements: Causes serious eye irritation.[6] The free base form is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns.[8][10]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Incompatibility: Incompatible with strong oxidizing agents and acids.[10]

This guide is intended for professional use only by qualified individuals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

MilliporeSigma. 2-(4-Fluorophenyl)ethylamine Hydroiodide, min 98%, 1 gram. Available at: [Link]

-

Chemical-Suppliers.com. 2-(4-Fluorophenyl)-ethylamine | CAS 1583-88-6. Available at: [Link]

-

Esdchem. 2-(4-Fluorophenyl)ethylamine Hydroiodide. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

Sources

- 1. Buy 2-(4-Fluorophenyl)ethylamine Hydroiodide | 1413269-55-2 [smolecule.com]

- 2. CAS 1413269-55-2: 2-(4-Fluorophenyl)ethylamine Hydroiodide [cymitquimica.com]

- 3. 2-(4-FLUOROPHENYL)ETHYLAMINE HYDROIODIDE | 1413269-55-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(4-フルオロフェニル)エチルアミンよう化水素酸塩 | 2-(4-Fluorophenyl)ethylamine Hydroiodide | 1413269-55-2 | 東京化成工業株式会社 [tcichemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(4-Fluorophenyl)ethylamine , ≥98% , 1583-88-6 - CookeChem [cookechem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 2-(4-Fluorophenyl)ethylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-(4-Fluorophenyl)ethylamine Hydroiodide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(4-Fluorophenyl)ethylamine Hydroiodide (4-FPEA-HI). As a member of the phenethylamine class, this compound is of significant interest to researchers in neuropharmacology and medicinal chemistry. While direct pharmacological data for the hydroiodide salt is limited, this document synthesizes available information on the parent amine, 2-(4-Fluorophenyl)ethylamine (4-FPEA), and structurally related analogs to build a robust, inferred profile. We delve into its chemical properties, hypothesized pharmacodynamics with a focus on monoaminergic systems, and conceptual pharmacokinetics. Furthermore, this guide provides detailed, field-proven experimental protocols for receptor binding assays and analytical quantification, designed to empower researchers to directly investigate this compound. The content is structured to provide not just data, but the scientific rationale behind experimental design and interpretation, serving as a vital resource for professionals in drug discovery and development.

Introduction and Scientific Context

2-(4-Fluorophenyl)ethylamine Hydroiodide is the hydroiodide salt of 4-Fluorophenethylamine (4-FPEA), a halogenated derivative of the endogenous trace amine β-phenethylamine.[1] Phenethylamines constitute a broad class of neuroactive compounds, serving as the backbone for many neurotransmitters, hormones, and therapeutic agents. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity, often enhancing biological activity.[2][3]

The hydroiodide salt form enhances the compound's stability and solubility in polar solvents, making it suitable for laboratory research.[3] While 4-FPEA and its salts are widely used as versatile building blocks in the synthesis of pharmaceuticals targeting neurological disorders, a detailed public-domain characterization of their direct pharmacological activity is not extensively documented.[4][5] This guide, therefore, constructs a predictive pharmacological profile based on the known activities of its structural relatives, particularly concerning their interactions with dopamine receptors.[6][7] It is intended to serve as a foundational document for researchers, providing both a theoretical framework and the practical methodologies required to validate these hypotheses experimentally.

Chemical and Physical Properties

The hydroiodide salt is typically synthesized through the direct protonation of 2-(4-Fluorophenyl)ethylamine with hydroiodic acid, a straightforward method known for its high yield.[1] The resulting salt is a crystalline solid.[1]

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | [1] |

| Synonyms | 4-Fluorophenethylamine Hydroiodide, p-F-PEAI | [1][3] |

| CAS Number | 1413269-55-2 | [8][9] |

| Molecular Formula | C₈H₁₀FN·HI (or C₈H₁₁FIN) | [1][8] |

| Molecular Weight | ~267.09 g/mol | [1][9] |

| Appearance | White to yellow or brown crystalline powder/solid | [1][9] |

| Parent Amine CAS | 1583-88-6 (for 2-(4-Fluorophenyl)ethylamine) | [10] |

Pharmacodynamics: A Profile of Inferred Activity

Due to the absence of direct binding and functional assay data for 2-(4-Fluorophenyl)ethylamine, this section presents a hypothesized mechanism of action based on the pharmacology of the phenethylamine scaffold and published data on closely related analogs. The primary targets are presumed to be components of the monoaminergic neurotransmitter systems.

Hypothesized Mechanism of Action: Monoamine System Modulation

The core phenethylamine structure is a well-established pharmacophore for interacting with monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Research on structurally similar compounds strongly suggests that the 4-fluoro-phenethylamine skeleton has the potential to bind to dopamine receptors. A key study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound differing only by an adjacent hydroxyl group, demonstrated measurable affinity for both D-1 and D-2 dopamine receptor subtypes.[6][7] The parent amine in that study showed only a twofold lower affinity for D-1 and D-2 sites compared to dopamine itself.[6] This provides a strong rationale for hypothesizing that 4-FPEA is also a ligand for these receptors.

The interaction with a dopamine receptor, a canonical GPCR, would initiate a downstream signaling cascade, typically involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, leading to a physiological response.

Caption: Conceptual pathway of 4-FPEA interacting with a dopamine GPCR.

Structure-Activity Relationship (SAR) Insights

The causality behind pharmacological activity is deeply rooted in molecular structure. Studies on N-substituted derivatives of related fluorinated phenethylamines reveal critical SAR insights. For example, the addition of ethyl or n-propyl groups to the amine of 2-(4-fluoro-3-hydroxyphenyl)ethylamine decreased its affinity for D-1 receptors but significantly enhanced its affinity and selectivity for D-2 binding sites.[6][7] This demonstrates that while the core 4-FPEA structure provides the foundation for dopamine receptor interaction, modifications to the ethylamine side chain are a powerful strategy for tuning receptor subtype selectivity and potency. This is likely due to engagement with additional lipophilic pockets within the receptor's binding site.[6]

Conceptual Pharmacokinetics & Toxicology

Predicted Pharmacokinetic Profile

-

Absorption & Distribution: As a small, relatively lipophilic molecule, 4-FPEA is expected to be readily absorbed and to cross the blood-brain barrier, a prerequisite for any centrally-acting agent.

-

Metabolism: The metabolism of phenethylamines is primarily governed by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). However, the presence of the C4-fluorine atom may alter its susceptibility to enzymatic degradation, potentially increasing its metabolic stability compared to unsubstituted phenethylamine.

-

Excretion: Metabolites and any unchanged drug would likely be excreted renally.

Safety and Toxicology Profile

The toxicological properties of 2-(4-Fluorophenyl)ethylamine have not been fully investigated.[11] However, safety data for the parent amine indicates significant potential hazards, requiring strict laboratory safety protocols.

| Hazard Information | Description | Source(s) |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H227: Combustible liquid. | [10] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Handling | Handle with appropriate personal protective equipment (PPE). Keep away from open flames, hot surfaces, and sources of ignition. | [11] |

Methodologies for Pharmacological Evaluation

To move from an inferred profile to definitive data, rigorous experimental validation is necessary. The following protocols provide self-validating, step-by-step frameworks for characterizing the pharmacology of 2-(4-Fluorophenyl)ethylamine.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This experiment is designed to determine the binding affinity (Kᵢ) of 4-FPEA for the human dopamine D2 receptor by measuring its ability to compete with a known high-affinity radioligand.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity via competition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw commercially available cell membranes expressing the human D2 receptor on ice. Dilute in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4) to a final concentration of 10-20 µg protein per well.

-

Prepare a stock solution of the radioligand, [³H]spiperone, and dilute it in assay buffer to a final concentration approximately equal to its Kₑ (e.g., 0.2 nM).

-

Prepare a serial dilution of 2-(4-Fluorophenyl)ethylamine Hydroiodide (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Prepare a solution of a known D2 antagonist (e.g., haloperidol, 10 µM) to determine non-specific binding.

-

-

Assay Plate Setup:

-

In a 96-well plate, add assay buffer, the radioligand, and either a) buffer (for total binding), b) the non-specific binding agent, or c) a concentration from the 4-FPEA serial dilution.

-

Initiate the binding reaction by adding the diluted cell membranes to each well.

-

-

Incubation:

-

Incubate the plate with gentle agitation for 60 minutes at room temperature to allow the binding to reach equilibrium. The choice of time and temperature is critical and should be optimized based on the known kinetics of the radioligand.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat, place it in a sample bag with scintillation cocktail, and seal.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of the 4-FPEA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 4-FPEA that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: HPLC-UV Method for Quantification in Biological Matrices

Accurate quantification is essential for pharmacokinetic studies. Due to its weak UV absorbance, 4-FPEA requires pre-column derivatization for sensitive detection. This protocol is adapted from a validated method for a similar compound.[12]

Workflow Diagram: HPLC Quantification

Caption: Workflow for HPLC quantification using pre-column derivatization.

Step-by-Step Methodology:

-

Solution Preparation:

-

Standard Stock (1 mg/mL): Accurately weigh 10 mg of 4-FPEA-HI and dissolve in 10 mL of methanol.

-

Working Standards (1-100 µg/mL): Prepare a calibration curve by serially diluting the stock solution with methanol.

-

Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 2-naphthalenesulfonyl chloride (NSCl) in 10 mL of acetonitrile. Prepare fresh daily.[12]

-

Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in deionized water and adjust pH with 1 M NaOH.[12]

-

-

Derivatization Procedure:

-

In a microcentrifuge tube, combine 100 µL of a working standard or sample with 200 µL of Borate Buffer.

-

Add 200 µL of the NSCl derivatizing reagent solution and vortex for 30 seconds.

-

Incubate the mixture in a water bath at 60°C for 30 minutes.[12]

-

Cool to room temperature and add 100 µL of 1 M NaOH to quench the reaction by hydrolyzing excess NSCl.[12]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system with a UV-Vis detector set to 254 nm.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the prepared standards and samples.

-

Construct a calibration curve by plotting the peak area of the derivatized 4-FPEA against concentration for the working standards.

-

Determine the concentration of 4-FPEA in the unknown samples by interpolating their peak areas from the calibration curve.

-

Conclusion

2-(4-Fluorophenyl)ethylamine Hydroiodide is a compound of considerable interest for CNS drug discovery and neurochemical research. While its pharmacological profile is not yet fully elucidated, a rational analysis based on its phenethylamine core and fluorinated analogs points toward activity as a modulator of monoamine systems, particularly dopamine receptors. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to undertake a definitive characterization. The provided methodologies for receptor binding and analytical quantification serve as a launchpad for investigating its pharmacodynamics and pharmacokinetics, ultimately enabling the scientific community to unlock the full potential of this and related molecules.

References

-

Cignarella, G., Barlocco, D., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco. Available at: [Link]

-

Chem-Impex. 2-(4-Fluorophenyl)ethylamine. Available at: [Link]

-

Chem-Impex. 2-(4-Fluorophenyl)ethylamine hydrochloride. Available at: [Link]

-

ResearchGate. (2008, August). ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3-hydroxyphenyl)ethylamine and N-Substituted Derivatives. Available at: [Link]

-

J&K Scientific. 2-(4-Fluorophenyl)ethylamine | 1583-88-6. Available at: [Link]

-

Cignarella, G., Barlocco, D., et al. (1988). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Il Farmaco; edizione scientifica. Available at: [Link]

-

PubChem. p-Fluorophenethylamine | C8H10FN | CID 4653. Available at: [Link]

Sources

- 1. Buy 2-(4-Fluorophenyl)ethylamine Hydroiodide | 1413269-55-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1413269-55-2: 2-(4-Fluorophenyl)ethylamine Hydroiodide [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. 2-(4-FLUOROPHENYL)ETHYLAMINE HYDROIODIDE | 1413269-55-2 [sigmaaldrich.com]

- 10. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(4-Fluorophenyl)ethylamine Hydroiodide

Abstract

This technical guide provides a comprehensive, tiered framework for the initial in vitro bioactivity screening of 2-(4-Fluorophenyl)ethylamine Hydroiodide, a compound of interest due to its structural similarity to known neuroactive phenethylamines.[1][2][3] As drug development necessitates a rigorous and logical progression from initial hit identification to lead optimization, this document outlines a systematic approach designed to efficiently characterize the compound's cytotoxic profile and explore its activity at primary, hypothesis-driven biological targets. The protocols and strategies herein are curated for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data generation to inform subsequent stages of investigation.

Introduction and Strategic Overview

2-(4-Fluorophenyl)ethylamine is a phenethylamine derivative featuring a fluorine atom at the para position of the phenyl ring.[1] This substitution can influence metabolic stability and target affinity, making it a molecule of interest for neuropharmacology. The core phenethylamine scaffold is a ubiquitous pharmacophore found in endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive substances.[4][5] This structural alert strongly suggests a potential interaction with components of the monoaminergic system.

The primary objective of this screening guide is to establish a foundational bioactivity profile for 2-(4-Fluorophenyl)ethylamine Hydroiodide. This will be achieved through a tiered, or cascaded, approach that prioritizes experiments to answer critical questions sequentially. This strategy, common in early-stage drug discovery, ensures that resources are allocated efficiently and that complex, target-specific assays are performed only after establishing a viable concentration range that does not induce overt cytotoxicity.

The proposed screening cascade is as follows:

Caption: Simplified TAAR1 signaling pathway leading to cAMP production.

Protocol: cAMP Accumulation Assay cAMP levels can be measured using various commercial kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. [6][7][8][9]These are competitive immunoassays that provide a robust signal for quantifying changes in intracellular cAMP. [7] Methodology:

-

Cell Culture: Use HEK293 or CHO cells stably expressing human TAAR1.

-

Compound Stimulation: Treat cells with a range of concentrations of the test compound in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the specific kit protocol (e.g., Cisbio HTRF or PerkinElmer AlphaScreen). [8]4. Data Acquisition: Read the plate on a compatible HTRF or AlphaScreen-enabled plate reader.

Data Presentation:

| Assay Endpoint | Value (µM) |

| EC₅₀ (Agonist activity) | 1.8 |

| % Max Response (vs. reference agonist) | 95% |

| Table 4: Example TAAR1 functional assay data. |

This assay determines if the compound acts as an agonist at TAAR1 and its potency (EC₅₀).

Tier 3: Secondary and Off-Target Profiling

Rationale: After characterizing the primary, hypothesis-driven activities, it is crucial to assess the compound's selectivity. A broad screening panel against common off-targets can reveal potential liabilities and side effects early in the discovery process. For this, leveraging a commercial service is the most efficient approach.

Recommendation: Commercial Safety Screening Panel Companies like Eurofins Discovery offer comprehensive safety screening panels (e.g., SafetyScreen44 or SafetyScreen87) that test the compound against a wide array of GPCRs, ion channels, transporters, and enzymes at a fixed concentration (typically 10 µM). [10][11][12][13][14] Data Interpretation: The results are typically reported as percent inhibition or activation. A common threshold for a "hit" or significant interaction is >50% inhibition at 10 µM. [14]This provides a broad overview of the compound's selectivity profile. For example, significant activity at the hERG potassium channel or the 5-HT2B receptor would be considered major red flags for cardiotoxicity and valvulopathy, respectively.

Data Synthesis and Decision-Making

The culmination of this initial screening cascade is a comprehensive bioactivity profile. The data from all tiers must be synthesized to make an informed decision on the compound's future.

Caption: Decision-making workflow based on the synthesized bioactivity profile.

Next Steps:

-

Favorable Profile: If the compound shows high potency at a primary target, good selectivity against other targets, and low cytotoxicity, it becomes a strong candidate for lead optimization. Subsequent steps would include in vivo pharmacokinetic (PK) and efficacy studies.

-

Unfavorable Profile: If the compound is non-selective, highly toxic, or has weak potency, the data can inform the design of new analogs with an improved profile or lead to the termination of the project.

References

-

A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

-

Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. PubMed. [Link]

-

cAMP assays in GPCR drug discovery. PubMed. [Link]

-

cAMP Assay. Creative Bioarray. [Link]

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. [Link]

-

CNS SafetyScreen panel. Eurofins Discovery. [Link]

-

SafetyScreen44 Panel. Eurofins Discovery. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

-

Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

-

Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. ACS Publications. [Link]

-

Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B. PubMed. [Link]

-

Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. [Link]

-

SafetyScreen18 Core Panel. Eurofins Discovery. [Link]

-

SafetyScreen44™ Panel. Eurofins. [Link]

-

The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Quick Protocol. Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

-

Manganese-Induced Neurotoxicity through Impairment of Cross-Talk Pathways in Human Neuroblastoma Cell Line SH-SY5Y Differentiated with Retinoic Acid. PubMed Central. [Link]

-

Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. PMC - NIH. [Link]

-

Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. PMC. [Link]

-

Recent Advances in Bioactivity-Guided Drug Screening Strategies for Pre-Clinical and Clinical Drug Discovery. ResearchGate. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit Data Sheet. Molecular Devices. [Link]

-

Time-dependent inhibition of monoamine oxidase by beta-phenethylamine. PubMed. [Link]

-

Ki Summary. BindingDB. [Link]

-

Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]

-

Late-stage results from the probe development effort to identify antagonists of OPRK1: CEREP radiometric-based biochemical counterscreen panel assay. PubChem. [Link]

-

Screening and identification of novel biologically active natural compounds. Natural Product Reports. [Link]

-

(A) Sequential steps applied in virtual screening workflows to select bioactive natural products. (B) Ligand. ResearchGate. [Link]

-

2-(4-Fluorophenyl)ethylamine. J&K Scientific. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

-

2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]

-

Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. [Link]

-

Pharma Services Data Access Portals. Eurofins Scientific. [Link]

-

Ligand recognition and G-protein coupling of trace amine receptor TAAR1. PubMed. [Link]

-

CEREP Laboratories France. Eurofins Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Introduction: The Strategic Role of Fluorine in Phenethylamine Chemistry

An In-depth Technical Guide to the Discovery and Historical Context of Fluorinated Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological significance of fluorinated phenethylamines. It is designed to serve as a foundational resource for professionals in the fields of chemistry, pharmacology, and drug development.

The introduction of fluorine into the phenethylamine scaffold has been a pivotal strategy in medicinal chemistry, profoundly altering the parent molecule's pharmacokinetic and pharmacodynamic properties. The unique characteristics of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—have been exploited to enhance metabolic stability, modulate receptor binding affinity, and fine-tune the overall pharmacological profile. This guide will explore the historical evolution of these compounds, from their initial synthesis to their contemporary analysis and the understanding of their complex structure-activity relationships.

Foundational Discoveries and Synthetic Evolution

The journey into fluorinated phenethylamines began with early explorations into the effects of halogenation on psychoactive compounds. While initial synthetic methods were often challenging, advancements in fluorination chemistry have enabled more precise and efficient production of these molecules.

Early Synthetic Methodologies

Initial syntheses of fluorinated phenethylamines were often hampered by the limitations of available fluorinating agents.[1] However, the development of more sophisticated reagents and techniques has significantly expanded the synthetic chemist's toolkit. A common and effective method for introducing fluorine onto the aromatic ring is through nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Synthesis of 4-Fluoroamphetamine (4-FA) via SNAr

This protocol outlines a representative synthesis of a ring-fluorinated phenethylamine.

-

Nitration of Phenylacetone: Phenylacetone is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to yield 4-nitrophenylacetone.

-

Fluorination: The 4-nitrophenylacetone is then subjected to a nucleophilic aromatic substitution reaction using a fluoride source, such as spray-dried potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This displaces the nitro group with a fluorine atom to form 4-fluorophenylacetone.

-

Reductive Amination: The resulting 4-fluorophenylacetone undergoes reductive amination. This is typically achieved using a reducing agent like sodium borohydride in the presence of an amine source, such as ammonium acetate, or through catalytic hydrogenation over a palladium catalyst in the presence of ammonia.

-

Purification: The final product, 4-fluoroamphetamine, is then purified through standard techniques such as distillation or recrystallization of a salt form (e.g., hydrochloride).

Figure 1: Synthetic pathway for 4-Fluoroamphetamine via SNAr.

Structure-Activity Relationships: The Positional Impact of Fluorine

The placement of the fluorine atom on the phenethylamine structure has a profound and often predictable impact on its pharmacological activity. This is due to the electronic and steric effects of the fluorine atom influencing interactions with monoamine transporters and receptors.[2]

Aromatic Ring Substitution

-

2-Position (ortho): Substitution at the ortho position, as seen in 2-fluoroamphetamine (2-FA), tends to produce compounds with a stronger preference for norepinephrine and dopamine reuptake inhibition.[3][4]

-

3-Position (meta): The meta position, exemplified by 3-fluoroamphetamine (3-FA), often results in a more balanced profile with significant dopaminergic and noradrenergic activity.[5]

-

4-Position (para): Para-substitution, as in 4-fluoroamphetamine (4-FA), typically leads to compounds with more pronounced serotonergic effects, often accompanied by stimulant and entactogenic properties.[6]

Table 1: Comparative Monoamine Transporter Inhibition of Fluorinated Amphetamines

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 2-Fluoroamphetamine | 270 | 43 | 1845 |

| 4-Fluoroamphetamine | 770 | 420 | 6800 |

| Data collated from in vitro studies on human monoamine transporters.[3] |

Alkylamine Chain Fluorination

Fluorination on the alkylamine side chain is less common but has been explored.[7] The primary effect of this modification is often an increase in metabolic stability by blocking sites susceptible to enzymatic degradation. However, excessive fluorination near the amine can reduce its basicity, potentially hindering receptor binding.

Analytical Methodologies for Identification and Quantification

The rise of fluorinated phenethylamines as research chemicals and substances of abuse has necessitated the development of robust analytical methods for their detection and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like fluorinated amphetamines.

Experimental Protocol: GC-MS Analysis of Fluorinated Phenethylamines

-

Sample Preparation: A liquid-liquid or solid-phase extraction is performed on the sample (e.g., urine, blood) to isolate the analytes.

-

Derivatization: To improve volatility and chromatographic peak shape, the extracted analytes are often derivatized, for example, with trifluoroacetic anhydride (TFAA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

-

MS Detection: The separated compounds are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for complex biological matrices and for compounds that are not amenable to GC analysis.[8][9][10]

Figure 2: Comparison of GC-MS and LC-MS/MS analytical workflows.

Metabolic Fate and Toxicological Considerations

The presence of a carbon-fluorine bond significantly influences the metabolism of phenethylamines.[11][12] This bond is highly stable and generally resistant to cleavage by cytochrome P450 enzymes. This metabolic resistance can lead to:

-

Increased Bioavailability and Duration of Action: By blocking metabolic pathways, fluorination can prolong the compound's presence in the body.

-

Altered Metabolite Profiles: The blockage of one metabolic route can lead to the formation of different metabolites than the non-fluorinated parent compound.

Conclusion and Future Directions

The study of fluorinated phenethylamines has provided invaluable insights into the structure-activity relationships of psychoactive compounds. The strategic placement of fluorine has been shown to be a powerful tool for modulating pharmacological activity. Future research in this area will likely focus on the development of more selective compounds with therapeutic potential, as well as a deeper understanding of the long-term toxicological profiles of these substances. The continued evolution of synthetic and analytical methodologies will be crucial in advancing this field.

References

-

[Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Farmaco Sci. 1986 Aug;41(8):586-96. [Link]

-

3-Fluoroamphetamine. Grokipedia. [Link]

-

4-Fluoroamphetamine. Wikipedia. [Link]

-

Fluorine in psychedelic phenethylamines. PubMed. [Link]

-

Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. PubMed. [Link]

-

The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. LCGC International. [Link]

-

2-Fluoroamphetamine. Wikipedia. [Link]

-

Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. PubMed. [Link]

-

[Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Ann Pharm Fr. 1986;44(2):123-32. [Link]

-

Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

Trifluoromethylated phenethylamines. YouTube. [Link]

-

Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. [Link]

-

Entering the PFAS testing market: What you need to know. Innovation News Network. [Link]

-

Metabolism of fluorine-containing drugs. PubMed. [Link]

-

Would phenethylamines (or tryptamines) fluorinated on the alkylamine chain be worth exploring? Reddit. [Link]

-